molecular formula C13H13NO2S B13036631 5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B13036631
M. Wt: 247.31 g/mol
InChI Key: UHSLLXPMBCAKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a unique combination of a cyclopenta[b]thiophene ring and a pyrrole carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the cyclopenta[b]thiophene core, which can be synthesized through the Vilsmeier reaction of 2-benzylidenecyclopentanone derivatives . The pyrrole ring is then introduced via a condensation reaction with appropriate reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid lies in its combination of the cyclopenta[b]thiophene and pyrrole carboxylic acid moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H13NO2S/c1-7-5-9(14-12(7)13(15)16)11-6-8-3-2-4-10(8)17-11/h5-6,14H,2-4H2,1H3,(H,15,16)

InChI Key

UHSLLXPMBCAKKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CC3=C(S2)CCC3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.